tert-BUTYROPHENONE, 3',4'-DIHYDROXY-
Description
Butyrophenones are ketones derived from phenylalkanones, often studied for their chemical reactivity, biological activity, and industrial applications.
Properties
CAS No. |
72017-59-5 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6,12-13H,1-3H3 |
InChI Key |
PYYHPJWXMOZDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of tert-butylbenzene with a suitable acyl chloride, followed by hydroxylation of the resulting product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
It appears that information regarding the applications of "tert-BUTYROPHENONE, 3',4'-DIHYDROXY-" is limited within the provided search results. However, some information can be gathered regarding its properties and synthesis, as well as the applications of related compounds like butyrophenone.
About Butyrophenone
Butyrophenone is an organic compound with the formula . It is a colorless liquid that forms the basis for many other chemicals containing various substituents . Some of these butyrophenones are used to treat psychiatric disorders such as schizophrenia and also act as antiemetics (drugs used to treat nausea and vomiting) .
Applications of Butyrophenone Derivatives
Examples of butyrophenone-derived pharmaceuticals include :
- Benperidol : An antipsychotic about 200 times more potent than chlorpromazine.
- Bromperidol : An antipsychotic drug.
- Droperidol : Used as an antiemetic for postoperative nausea and vomiting.
- Haloperidol : A widely used classical antipsychotic drug.
- Lumateperone : An atypical antipsychotic used for schizophrenia and bipolar depression.
tert-Butyrophenone, 3',4'-dihydroxy-
PubChem identifies tert-Butyrophenone, 3',4'-dihydroxy- with the CID 51507 .
Mechanism of Action
The mechanism of action of tert-BUTYROPHENONE, 3’,4’-DIHYDROXY- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The tert-butyl group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with tert-BUTYROPHENONE, 3',4'-DIHYDROXY-, based on the evidence provided:
Trihydroxybutyrophenone Derivatives (e.g., 2',4',5'-TRIHYDROXYBUTYROPHENONE)
- Structural Differences : The hydroxyl group positions (2',4',5') differ from those in the target compound (3',4'), which may alter electronic distribution and steric effects.
- Biological Relevance: Hydroxyl-rich butyrophenones are known to interact with enzymes like glutathione S-transferases (GSTs), which detoxify electrophilic compounds.
- Regulatory Status: Trihydroxybutyrophenone is listed under multiple synonyms (e.g., THBP) but lacks specific regulatory data .
Chlorinated Butyrophenones (e.g., 4'-CHLOROBUTYROPHENONE)
- Functional Group Impact : The chlorine substituent at the 4' position introduces electron-withdrawing effects, contrasting with the electron-donating hydroxyl groups in the target compound. This difference likely affects reactivity in substitution or conjugation reactions.
Methoxy-Substituted Butyrophenones (e.g., 4-(p-METHOXYPHENYL)BUTYRONITRILE)
- Synthetic Utility : Methoxy derivatives are intermediates in synthesizing complex molecules, such as the nucleotide analog described in , which includes a tert-butyldimethylsilyl-protected hydroxyl group .
2',3',4'-TRIMETHOXY ACETOPHENONE
- Structural Comparison: This acetophenone derivative features methoxy groups at positions 2',3',4', differing from the hydroxyl groups in the target compound.
- Analytical Data : It is a yellow liquid with 98% purity, soluble in chloroform, and characterized by TLC as a single spot . Such data highlight the importance of substituent positioning in analytical profiling.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Hydroxyl vs.
- Chlorinated Derivatives : Chlorine substituents may reduce metabolic degradation but lack the antioxidant properties associated with hydroxyl groups .
- Positional Isomerism: The biological activity of hydroxylated butyrophenones is highly dependent on substituent positioning. For example, 3',4'-dihydroxy derivatives may exhibit distinct redox behavior compared to 2',4',5'-trihydroxy analogs .
Notes and Limitations
- Data Gaps: Direct experimental data on tert-BUTYROPHENONE, 3',4'-DIHYDROXY- are absent in the provided evidence. Comparisons are inferred from structurally related compounds.
- Safety and Regulation: None of the cited compounds are flagged for significant hazards, but rigorous handling protocols are advised for reactive intermediates .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for determining hydroxyl group positions in 3',4'-dihydroxy-tert-butylphenone?
- Methodology : Use a combination of 1D/2D NMR (e.g., H, C, COSY, HMBC) to resolve overlapping signals from aromatic protons and hydroxyl groups. For example, HMBC correlations can confirm spatial relationships between hydroxyl protons and adjacent carbons. Infrared (IR) spectroscopy can identify O–H stretching frequencies (~3200–3600 cm) and hydrogen-bonding patterns .
Q. What synthetic strategies are effective for introducing tert-butyl and dihydroxy groups onto a phenone backbone?
- Methodology :
- Friedel-Crafts acylation : React tert-butylbenzene derivatives with acyl chlorides in the presence of Lewis acids (e.g., AlCl) to form the ketone backbone.
- Hydroxylation : Use directed ortho-metalation (DoM) with tert-butyl-directed regioselectivity, followed by electrophilic hydroxylation or demethylation of methoxy precursors .
- Protection/deprotection : Employ protective groups (e.g., acetals, silyl ethers) to prevent undesired oxidation during synthesis .
Q. How can researchers assess the purity of 3',4'-dihydroxy-tert-butylphenone using chromatographic methods?
- Methodology :
- HPLC : Use a reverse-phase C18 column with UV detection (λ = 254–280 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) to separate polar hydroxylated derivatives.
- GC-MS : Derivatize hydroxyl groups (e.g., trimethylsilylation) to improve volatility for gas-phase analysis .
Advanced Research Questions
Q. How can computational models resolve discrepancies in reported solubility profiles of tert-butylphenone derivatives in polar solvents?
- Methodology :
- QSPR (Quantitative Structure-Property Relationship) : Train models using descriptors like logP, dipole moment, and hydrogen-bonding capacity to predict solubility. Validate against experimental data from multiple sources.
- Molecular Dynamics (MD) : Simulate solvation dynamics in water or DMSO to identify solvent interactions driving solubility variations .
Q. What strategies mitigate oxidative degradation during storage of dihydroxy-tert-butylphenones?
- Methodology :
- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions. Monitor degradation products via LC-MS.
- Antioxidant additives : Introduce chelating agents (e.g., EDTA) or radical scavengers (e.g., BHT) to suppress autoxidation pathways .
Q. How can contradictory bioactivity data for tert-butylphenone derivatives in pharmacological assays be reconciled?
- Methodology :
- Dose-response reevaluation : Test compounds across a broader concentration range to identify non-linear effects.
- Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds to quantify intracellular accumulation and correlate with activity .
Data Analysis and Experimental Design
Q. What statistical approaches are robust for analyzing dose-dependent effects in cytotoxicity studies of dihydroxy-tert-butylphenones?
- Methodology :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC values.
- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s HSD) .
Q. How can researchers validate the specificity of 3',4'-dihydroxy-tert-butylphenone in enzyme inhibition assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
